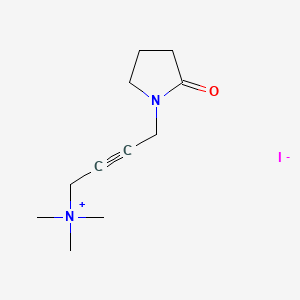

Oxotremorine M

Description

BenchChem offers high-quality Oxotremorine M suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxotremorine M including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

3854-04-4; 63939-65-1 |

|---|---|

Molecular Formula |

C11H19IN2O |

Molecular Weight |

322.19 |

IUPAC Name |

trimethyl-[4-(2-oxopyrrolidin-1-yl)but-2-ynyl]azanium;iodide |

InChI |

InChI=1S/C11H19N2O.HI/c1-13(2,3)10-5-4-8-12-9-6-7-11(12)14;/h6-10H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

VVLMSCJCXMBGDI-UHFFFAOYSA-M |

SMILES |

C[N+](C)(C)CC#CCN1CCCC1=O.[I-] |

solubility |

not available |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of Oxotremorine M Quaternary Ammonium Derivative

A Senior Application Scientist's Synthesis of Field-Proven Insights and Technical Data for Researchers, Scientists, and Drug Development Professionals.

Introduction

Oxotremorine M, the N-methyl quaternary ammonium derivative of the potent muscarinic agonist oxotremorine, serves as an invaluable pharmacological tool in the study of the cholinergic nervous system.[1] Its defining characteristic, a permanent positive charge, renders it membrane-impermeant, restricting its activity primarily to the peripheral nervous system and making it a more potent agonist than its tertiary amine parent, oxotremorine.[1] This guide provides a comprehensive overview of the synthesis, chemical properties, and pharmacological profile of Oxotremorine M, with a focus on its interaction with the five muscarinic acetylcholine receptor (mAChR) subtypes (M1-M5). Detailed, field-tested experimental protocols for its characterization are also presented to enable researchers to effectively utilize this compound in their investigations.

Chemical Properties and Synthesis

Oxotremorine M, chemically known as N,N,N-Trimethyl-4-(2-oxo-1-pyrolidinyl)-2-butyn-1-ammonium iodide, is a stable, non-selective full agonist at all five muscarinic receptor subtypes.[1] The presence of the quaternary ammonium group is a key structural feature, enhancing its potency and preventing it from crossing the blood-brain barrier.[1]

The synthesis of Oxotremorine M and its derivatives typically involves the quaternization of the corresponding tertiary amine precursor. While specific, detailed synthesis schemes for Oxotremorine M are often proprietary, a generalizable synthetic approach for related quaternary ammonium derivatives of oxotremorine has been described.[2] This typically involves the reaction of the tertiary amine precursor with an alkylating agent, such as methyl iodide, to yield the quaternary ammonium salt.

Pharmacological Profile

Oxotremorine M is a potent, non-selective agonist at all five muscarinic receptor subtypes.[1] Its interaction with these G protein-coupled receptors (GPCRs) initiates a cascade of intracellular signaling events that are subtype-dependent. The M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and the activation of protein kinase C (PKC).[3] Conversely, the M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

The binding affinity (Ki) and functional potency (EC50) of Oxotremorine M at each of the human muscarinic receptor subtypes are summarized in the table below. It is important to note that these values can vary depending on the experimental conditions and cell system used.

| Receptor Subtype | Binding Affinity (Ki) in nM | Functional Potency (EC50) in nM |

| M1 | 17[4] | 171 (Gαq activation)[5] |

| M2 | - | - |

| M3 | - | - |

| M4 | - | 88.7 (calcium mobilization in Gα15 co-transfected cells)[6] |

| M5 | - | - |

Core Experimental Protocols

The following are detailed, step-by-step methodologies for the characterization of Oxotremorine M's interaction with muscarinic receptors.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of Oxotremorine M for each of the muscarinic receptor subtypes using a competitive binding assay with a radiolabeled antagonist, such as [3H]-N-methylscopolamine ([3H]-NMS).

Materials:

-

Cell membranes prepared from cells stably expressing a specific human muscarinic receptor subtype (M1-M5).

-

[3H]-N-methylscopolamine ([3H]-NMS)

-

Oxotremorine M

-

Atropine (for determining non-specific binding)

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 100 mM NaCl, pH 7.4)

-

96-well filter plates (e.g., GF/C)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of Oxotremorine M.

-

In a 96-well plate, add the following to each well:

-

Incubate the plate for 2 hours at room temperature with gentle shaking to reach equilibrium.[7]

-

Separate bound and free radioligand by rapid vacuum filtration through the filter plates.

-

Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4).[7]

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the Ki value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This assay measures the functional potency (EC50) of Oxotremorine M at Gq-coupled receptors (M1, M3, M5) by quantifying the increase in intracellular calcium.

Materials:

-

Cells stably expressing a specific human muscarinic receptor subtype (M1, M3, or M5).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Oxotremorine M

-

Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

-

96- or 384-well black, clear-bottom plates

-

Fluorescence plate reader with an injection system

Procedure:

-

Seed the cells in the microplates and culture overnight.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).[8]

-

Wash the cells with assay buffer to remove excess dye.

-

Prepare serial dilutions of Oxotremorine M.

-

Use a fluorescence plate reader to measure the baseline fluorescence.

-

Inject the Oxotremorine M dilutions into the wells and immediately begin kinetic fluorescence readings.

-

Record the peak fluorescence response for each concentration.

-

Plot the response versus the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

cAMP Accumulation Assay

This assay is used to measure the functional potency (EC50) of Oxotremorine M at Gi-coupled receptors (M2, M4) by quantifying the inhibition of adenylyl cyclase activity.

Materials:

-

Cells stably expressing a specific human muscarinic receptor subtype (M2 or M4).

-

Forskolin (an adenylyl cyclase activator)

-

Oxotremorine M

-

cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based)

-

Cell lysis buffer

Procedure:

-

Seed the cells in a 96- or 384-well plate and culture overnight.

-

Prepare serial dilutions of Oxotremorine M.

-

Pre-incubate the cells with the Oxotremorine M dilutions for a short period (e.g., 15-30 minutes).

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's protocol.

-

Plot the inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the agonist concentration to determine the EC50 value.

Visualizations

Chemical Structure of Oxotremorine M

Caption: Chemical structure of Oxotremorine M.

Muscarinic Receptor Signaling Pathways

Caption: Simplified signaling pathways of muscarinic receptors.

Experimental Workflow for Ki Determination

Caption: Workflow for Ki determination via radioligand binding.

Conclusion

Oxotremorine M remains a cornerstone pharmacological agent for the investigation of muscarinic receptor function. Its quaternary ammonium structure confers distinct properties that are advantageous for peripheral nervous system studies. A thorough understanding of its chemical and pharmacological characteristics, coupled with robust experimental methodologies, is crucial for its effective application in research and drug development. This guide provides a foundational framework to empower researchers in their exploration of the multifaceted roles of the cholinergic system.

References

-

MultiBacMam Technology for Studying the Downstream cAMP Signaling Pathway of M 2 Muscarinic Acetylcholine Receptor - Springer Nature Experiments. (n.d.). Retrieved February 22, 2026, from [Link]

-

oxotremorine [Ligand Id: 302] activity data from GtoPdb and ChEMBL. (n.d.). Retrieved February 22, 2026, from [Link]

-

Activation of Muscarinic M1 Acetylcholine Receptors Induces Long-Term Potentiation in the Hippocampus | Cerebral Cortex | Oxford Academic. (2015, October 15). Retrieved February 22, 2026, from [Link]

-

Synthesis and Functional Characterization of Novel Derivatives Related to Oxotremorine and oxotremorine-M - PubMed. (n.d.). Retrieved February 22, 2026, from [Link]

-

Oxotremorine – Knowledge and References - Taylor & Francis. (n.d.). Retrieved February 22, 2026, from [Link]

-

(PDF) In Vitro Muscarinic Receptor Radioligand-Binding Assays - ResearchGate. (2025, August 6). Retrieved February 22, 2026, from [Link]

-

N-[3H]methylscopolamine labeling of non-M1, non-M2 muscarinic receptor binding sites in rat brain - PubMed. (n.d.). Retrieved February 22, 2026, from [Link]

-

M4 Human Acetylcholine (Muscarinic) GPCR Cell Based Agonist cAMP LeadHunter Assay. (n.d.). Retrieved February 22, 2026, from [Link]

-

M4 Muscarinic Acetylcholine Receptor Assay - Innoprot. (n.d.). Retrieved February 22, 2026, from [Link]

-

Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking - MDPI. (2023, April 16). Retrieved February 22, 2026, from [Link]

-

The internalization of the M2 and M4 muscarinic acetylcholine receptors involves distinct subsets of small G-proteins - PMC. (n.d.). Retrieved February 22, 2026, from [Link]

-

Muscarinic receptor mediated cAMP response in human K562 chronic myelogenous leukemia cells - Citius.Technology. (2011, September 15). Retrieved February 22, 2026, from [Link]

-

Measurement of Intracellular Calcium By Flow Cytometry | Mullins Molecular Retrovirology Lab. (n.d.). Retrieved February 22, 2026, from [Link]

-

Human Recombinant Muscarinic Acetylcholine Receptor M4 Stable Cell Line Cat. No. M00238 Version 07272020 - GenScript. (n.d.). Retrieved February 22, 2026, from [Link]

-

Differential regulation of subtypes m1-m5 of muscarinic receptors in forebrain by chronic atropine administration - PubMed. (n.d.). Retrieved February 22, 2026, from [Link]

-

Synthesis and in vitro characterization of novel amino terminally modified oxotremorine derivatives for brain muscarinic receptors - PubMed. (n.d.). Retrieved February 22, 2026, from [Link]

-

CALCIUM FLUX PROTOCOL. (n.d.). Retrieved February 22, 2026, from [Link]

-

Muscarinic M1, M3 and M5 acetylcholine receptor intracellular signalling pathway - Deranged Physiology. (n.d.). Retrieved February 22, 2026, from [Link]

-

Oxotremorine-M activates single nicotinic acetylcholine receptor channels in cultured Xenopus myocytes - PubMed. (n.d.). Retrieved February 22, 2026, from [Link]

-

Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds - Semantic Scholar. (2024, April 24). Retrieved February 22, 2026, from [Link]

-

Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging | Agilent. (2023, January 10). Retrieved February 22, 2026, from [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Synthesis and functional characterization of novel derivatives related to oxotremorine and oxotremorine-M - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. derangedphysiology.com [derangedphysiology.com]

- 4. oxotremorine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. academic.oup.com [academic.oup.com]

- 6. genscript.com [genscript.com]

- 7. Assay in Summary_ki [w.bindingdb.org]

- 8. mdpi.com [mdpi.com]

Pharmacological Profile of Oxotremorine M: A Technical Guide for In Vitro Muscarinic Agonism

Executive Summary

Oxotremorine M (Oxo-M) serves as a cornerstone reference agonist in muscarinic acetylcholine receptor (mAChR) research. Distinct from its parent compound oxotremorine, Oxo-M is a quaternary methiodide salt.[1] This structural modification renders it highly polar, preventing blood-brain barrier (BBB) penetration, while retaining—and often enhancing—its potency and efficacy as a non-selective full agonist at all five muscarinic subtypes (M1–M5).

This guide synthesizes the pharmacological properties of Oxo-M, detailing its signal transduction mechanisms, binding kinetics, and standardized experimental protocols. It is designed to assist researchers in utilizing Oxo-M as a robust tool for receptor characterization and high-throughput screening.

Part 1: Chemical & Pharmacological Identity

Structural Distinction & Physicochemical Properties

The critical distinction between Oxotremorine and Oxotremorine M lies in the nitrogen center of the pyrrolidine ring.

-

Oxotremorine: Tertiary amine.[2] Lipophilic. Crosses the BBB.[2][3] Systemic administration causes central tremors (Parkinsonian model).[2][4]

-

Oxotremorine M: Quaternary ammonium methiodide. Hydrophilic.[3] Does not cross the BBB.

Implication for Research: Oxo-M is the superior choice for in vitro assays (binding, functional flux) or peripheral tissue bath experiments where central nervous system (CNS) confounds must be excluded.

| Property | Specification |

| IUPAC Name | N,N,N-Trimethyl-4-(2-oxo-1-pyrrolidinyl)-2-butyn-1-ammonium iodide |

| Molecular Weight | ~322.19 g/mol (Salt dependent) |

| Solubility | Water (100 mM), DMSO (100 mM) |

| Receptor Selectivity | Non-selective (M1 = M2 = M3 = M4 = M5) |

| Intrinsic Activity | Full Agonist (High Efficacy) |

The "Super-Agonist" Profile

In many expression systems, Oxo-M displays higher intrinsic activity than the endogenous ligand acetylcholine (ACh) due to its resistance to acetylcholinesterase (AChE) hydrolysis. It is often used to define the "100% response" ceiling in functional assays, against which partial agonists (e.g., pilocarpine) are normalized.

Part 2: Receptor Binding & Signal Transduction[5][6]

Oxo-M activates two distinct signaling cascades depending on the receptor subtype. This duality allows it to be used in both Calcium Mobilization assays (Gq) and cAMP Inhibition assays (Gi/o).

Signaling Pathways[5][7]

-

M1, M3, M5 (Gq/11-coupled): Activation triggers Phospholipase C

(PLC -

M2, M4 (Gi/o-coupled): Activation inhibits Adenylyl Cyclase (AC), reducing cAMP levels and modulating G-protein-coupled Inwardly Rectifying Potassium channels (GIRK).

Visualization of Signaling Mechanisms

Figure 1: Dual signaling mechanism of Oxotremorine M across muscarinic subtypes.

Representative Affinity & Potency Data

Quantitative values vary based on the radioligand used (e.g., [3H]-NMS vs. [3H]-QNB) and the expression system (CHO vs. HEK293). The values below represent consensus ranges from IUPHAR/BPS.

| Subtype | Binding Affinity ( | Functional Potency ( | Coupling |

| M1 | 7.5 – 8.0 | 7.0 – 7.8 | Gq/11 |

| M2 | 7.2 – 7.8 | 6.5 – 7.2 | Gi/o |

| M3 | 7.4 – 7.9 | 7.1 – 7.9 | Gq/11 |

| M4 | 7.6 – 8.1 | 7.2 – 7.8 | Gi/o |

| M5 | 6.8 – 7.4 | 6.8 – 7.5 | Gq/11 |

Technical Note: Oxo-M often shows a "steep" Hill slope (>1.0) in functional assays, indicative of positive cooperativity or high receptor reserve in overexpression systems.

Part 3: Experimental Applications & Protocols

Protocol A: Calcium Mobilization Assay (Gq-Coupled)

This protocol measures the functional activation of M1, M3, or M5 receptors using a calcium-sensitive dye (e.g., Fluo-4 AM).

Rationale: Oxo-M is preferred here over Acetylcholine because Oxo-M is stable and does not require the addition of acetylcholinesterase inhibitors (like physostigmine).

Materials

-

Cell Line: HEK293 or CHO stably expressing M1, M3, or M5.

-

Ligand: Oxotremorine M (dissolved in water to 10 mM stock).

-

Dye: Fluo-4 AM or Calcium-4 (Molecular Devices).

-

Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

-

Inhibitor: Probenecid (2.5 mM).

Step-by-Step Workflow

-

Cell Plating: Seed cells at 50,000 cells/well in a 96-well black-wall/clear-bottom poly-D-lysine coated plate. Incubate overnight at 37°C/5% CO2.

-

Dye Loading (Critical Step):

-

Prepare Dye Loading Solution: Fluo-4 AM (4

M) + Pluronic F-127 (0.04%) + Probenecid (2.5 mM) in Assay Buffer. -

Why Probenecid? It inhibits the organic anion transporter, preventing the leakage of the de-esterified dye out of the cell, ensuring a stable baseline.

-

Remove media and add 100

L Dye Loading Solution. -

Incubate 45–60 mins at 37°C.

-

-

Baseline Equilibration:

-

Remove dye solution (if using Fluo-4; Calcium-4 kits are "no-wash").

-

Add 180

L Assay Buffer. -

Incubate 10 mins at Room Temperature (RT) to equilibrate temperature.

-

-

Agonist Addition & Measurement:

-

Prepare 10X Oxo-M concentration plates (range:

M to -

Place in FLIPR or FlexStation.

-

Settings: Excitation 485 nm / Emission 525 nm. Read baseline for 20s.

-

Inject 20

L Oxo-M. Read for 120s.

-

-

Data Analysis: Calculate

(Peak Fluorescence minus Baseline / Baseline). Plot Sigmoidal Dose-Response.

Protocol B: Radioligand Binding (Competition)

Used to determine the affinity (

Step-by-Step Workflow

-

Membrane Prep: Harvest CHO-M1 membranes. Homogenize in ice-cold Tris-HCl/MgCl2 buffer.

-

Reaction Setup:

-

Total Binding: Membrane + [3H]-NMS (0.2 nM).

-

Non-Specific Binding (NSB): Membrane + [3H]-NMS + Atropine (1

M). -

Competition: Membrane + [3H]-NMS + Oxo-M (varying concentrations).

-

-

Incubation: 60 mins at 25°C.

-

Note: Equilibrium time is faster for agonists than high-affinity antagonists like tiotropium.

-

-

Termination: Rapid filtration through GF/B filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

-

Counting: Liquid scintillation counting.

Part 4: Troubleshooting & Technical Nuances

The "High Affinity" State

In binding assays using radiolabeled antagonists (like [3H]-NMS), Oxo-M competition curves often appear biphasic (shallow Hill slope < 1.0).

-

Cause: Agonists bind with high affinity to the G-protein-coupled receptor state (

) and low affinity to the uncoupled state ( -

Validation: Adding GTP

S (a non-hydrolyzable GTP analog) uncouples the G-protein, shifting the Oxo-M curve entirely to the low-affinity state (right shift). This confirms the compound is an agonist.[4]

Receptor Reserve (Spare Receptors)

In systems with high receptor density (e.g., transfected CHO cells), Oxo-M can elicit a maximal response (

-

Impact: The measured

will be significantly lower (more potent) than the binding -

Control: Use an irreversible antagonist (e.g., phenoxybenzamine) to alkylate a portion of receptors and collapse the receptor reserve to determine the true

.

NMDA Potentiation

Recent literature suggests Oxo-M can potentiate NMDA receptor currents via both muscarinic-dependent (intracellular

References

-

IUPHAR/BPS Guide to Pharmacology. Oxotremorine M Ligand Page. [Link][5][6]

-

Birdsall, N. J., et al. (1978). "The binding of agonists to brain muscarinic receptors."[7][8] Molecular Pharmacology, 14(5), 723-736.[8] [Link]

-

Zwart, R., et al. (2018).[9] "Oxotremorine-M potentiates NMDA receptors by muscarinic receptor dependent and independent mechanisms."[9] Biochemical and Biophysical Research Communications, 495(1), 481-486.[9] [Link]

-

Freedman, S. B., et al. (1988).[2] "Biochemical characterization of the muscarinic receptors in mammalian brain." European Journal of Pharmacology. [Link]

Sources

- 1. Oxotremorine-M activates single nicotinic acetylcholine receptor channels in cultured Xenopus myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Central oxotremorine antagonist properties of pirenzepine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. [<sup>3</sup>H]oxotremorine-M | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. oxotremorine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. [3H]oxotremorine-M binding to membranes prepared from rat brain and heart: evidence for subtypes of muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Two affinity states of M1 muscarine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

Oxotremorine M: A Technical Guide to Cholinergic System Interrogation

Executive Summary

Oxotremorine M (Oxo-M) stands as a cornerstone reagent in cholinergic pharmacology, distinct from its parent compound oxotremorine by a critical structural modification: a quaternary ammonium methiodide group.[1] This permanent positive charge renders Oxo-M impermeable to the blood-brain barrier (BBB), a feature that researchers exploit to isolate peripheral muscarinic responses or to probe receptor kinetics in isolated tissue preparations without systemic CNS interference.

This guide details the mechanistic utility of Oxo-M, specifically its role in defining high-affinity agonist states of muscarinic acetylcholine receptors (mAChRs) and its application in functional assays (calcium flux and phosphoinositide hydrolysis).

Chemical & Pharmacological Profile

The Quaternary Distinction

The most frequent experimental error in muscarinic research is the conflation of Oxotremorine (tertiary amine) and Oxotremorine M (quaternary ammonium). While both are non-selective mAChR agonists, their pharmacokinetic profiles are diametrically opposed.

| Feature | Oxotremorine (Base/Sesquifumarate) | Oxotremorine M (Methiodide) |

| Charge State | Uncharged at physiological pH | Permanently Charged (Quaternary) |

| BBB Permeability | High (CNS Active) | None (Peripherally Restricted) |

| Primary Use | In vivo behavioral studies (tremor, ataxia) | In vitro binding, slice recording, peripheral physiology |

| Receptor Binding | Non-selective mAChR agonist | Non-selective mAChR agonist; defines High-Affinity State |

| Solubility | Water soluble | Highly Water Soluble |

Critical Insight: In radioligand binding assays, [3H]-Oxo-M is frequently used to label the agonist-preferring high-affinity state of the receptor, whereas antagonists like [3H]-NMS (N-methylscopolamine) bind with equal affinity to all receptor states. The ratio of binding (NMS/Oxo-M) is a classic index for determining the intrinsic efficacy of novel cholinergic ligands.

Mechanistic Signaling Pathways

Oxotremorine M acts as a full agonist at M1, M3, and M5 receptors (Gq-coupled) and M2 and M4 receptors (Gi/o-coupled). Its utility lies in its potency; it robustly drives secondary messenger cascades, making it an ideal positive control for functional assays.

Pathway Visualization

The following diagram illustrates the divergent signaling cascades activated by Oxo-M across different receptor subtypes.

Figure 1: Divergent G-protein coupling of Oxotremorine M. Note the bifurcation between Calcium mobilization (Gq) and cAMP inhibition (Gi).

Experimental Applications & Protocols

Application A: Calcium Mobilization Assay (FLIPR/Microplate)

This is the industry-standard method for assessing M1/M3/M5 activation. Oxo-M is preferred over Acetylcholine (ACh) in some setups because it is not susceptible to rapid degradation by acetylcholinesterase (AChE), removing the need for AChE inhibitors (like physostigmine) in the buffer.

Protocol: M1-HEK293 Calcium Flux

Objective: Quantify agonist potency (EC50) of Oxo-M.

-

Cell Preparation:

-

Seed HEK293 cells stably expressing human M1 receptors into black-walled, clear-bottom 96-well plates (approx. 30,000 cells/well).

-

Incubate 24h at 37°C/5% CO2.

-

-

Dye Loading (Critical Step):

-

Remove growth media.

-

Add 100 µL/well of Calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2) dissolved in assay buffer (HBSS + 20 mM HEPES).

-

Expert Tip: Add 2.5 mM Probenecid to the dye solution. This inhibits the anion transporter, preventing the cells from pumping the dye back out, which significantly improves signal-to-noise ratio.

-

Incubate 45-60 mins at 37°C.

-

-

Baseline Equilibration:

-

Transfer plate to reader (e.g., FLIPR, FlexStation).

-

Record baseline fluorescence for 10-20 seconds.

-

-

Agonist Injection:

-

Prepare Oxo-M stock (10 mM in water). Serial dilute in assay buffer (Range: 1 nM to 100 µM).

-

Inject 5x concentrated agonist automatically.

-

-

Data Acquisition:

-

Monitor fluorescence peak (excitation 494 nm / emission 516 nm for Fluo-4) for 60-120 seconds.

-

Application B: Radioligand Binding (Efficacy Indexing)

Oxo-M is unique in its ability to differentiate receptor states.

-

Protocol: Competition binding using [3H]-NMS (antagonist) vs. unlabelled Oxo-M.

-

Analysis: A "steep" displacement curve (Hill slope ~1) indicates a single binding site. However, Oxo-M often displays a "shallow" curve (Hill slope < 1) in tissue preparations, indicating it is binding to both high-affinity (G-protein coupled) and low-affinity (uncoupled) states.

-

GTP Shift: Adding GTPγS uncouples the G-protein, shifting Oxo-M binding entirely to the low-affinity state. The magnitude of this shift correlates with agonist efficacy.[2]

Workflow Visualization

The following diagram outlines the logical flow for a functional characterization experiment using Oxo-M.

Figure 2: Decision tree for Oxotremorine M experimental workflows.

Troubleshooting & Scientific Integrity (Self-Validation)

To ensure your data is E-E-A-T compliant (Expert, Authoritative, Trustworthy), you must control for the following variables:

Desensitization Artifacts

-

Issue: mAChRs, particularly M3, desensitize rapidly upon agonist exposure due to GRK/beta-arrestin recruitment.

-

Control: Do not reuse wells. If performing cumulative dose-response curves, ensure time intervals are short, or use a "single-shot" protocol (one concentration per well) to avoid desensitization skewing the EC50.

Oxidation of Methiodide

-

Issue: The iodide counter-ion can oxidize over time, turning the solution yellow.

-

Validation: Freshly prepare Oxo-M stocks. If the stock solution is yellow, discard it. The active pharmaceutical ingredient (API) degrades, and free iodine can be cytotoxic to cells, causing false negatives in functional assays.

Off-Target Nicotinic Effects

-

Nuance: While primarily a muscarinic agonist, high concentrations of Oxo-M have been shown to interact with nicotinic acetylcholine receptors (nAChRs) in specific preparations (e.g., Xenopus myocytes) [3].[1]

-

Control: When characterizing a new tissue type, pre-incubate with Mecamylamine (nAChR antagonist) to confirm that the observed signal is purely muscarinic.

References

-

National Institutes of Health (PubChem). Oxotremorine M Compound Summary. [Link]

-

BPS Bioscience. Muscarinic Acetylcholine Receptor (mAChR) M1/NFAT Luciferase Reporter HEK293 Cell Line Protocol. [Link][3][4]

-

British Journal of Pharmacology. Relative affinities of drugs acting at cholinoceptors... the NMS/Oxo-M ratio. [Link]

-

Guide to Pharmacology. Muscarinic Acetylcholine Receptors Ligand Activity. [Link]

Sources

- 1. Oxotremorine-M activates single nicotinic acetylcholine receptor channels in cultured Xenopus myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Relative affinities of drugs acting at cholinoceptors in displacing agonist and antagonist radioligands: the NMS/Oxo-M ratio as an index of efficacy at cortical muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Neuroprotective and Antioxidant Role of Oxotremorine-M, a Non-selective Muscarinic Acetylcholine Receptors Agonist, in a Cellular Model of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: Oxotremorine M in Smooth Muscle Physiology

The following technical guide details the biological activity of Oxotremorine M (Oxo-M) in smooth muscle, designed for researchers in pharmacology and drug discovery.

Executive Summary

Oxotremorine M (Oxo-M) is a potent, non-selective muscarinic acetylcholine receptor (mAChR) agonist.[1][2] Chemically, it is the N-methyl quaternary ammonium derivative of oxotremorine. Unlike its tertiary amine parent, Oxo-M is highly polar and does not cross the blood-brain barrier, making it an ideal tool compound for isolating peripheral smooth muscle pharmacology without central nervous system confounders.

In smooth muscle tissues (ileum, bladder, trachea, vasculature), Oxo-M drives contraction primarily through a synergistic interplay between M3 (Gq-coupled) and M2 (Gi/o-coupled) receptors. While M3 receptors are less abundant (~20%) than M2 (~80%), they are the primary drivers of contraction.[3] However, Oxo-M’s activation of the M2 population is critical for potentiating this response, particularly by countering sympathetic relaxation and facilitating non-selective cation channel opening.

Pharmacological Profile & Mechanism of Action[3]

Chemical Identity & Receptor Selectivity

-

Nature: Quaternary ammonium salt (Methiodide).

-

Receptor Profile: Non-selective agonist at M1–M5 subtypes.

-

Key Differentiator: Unlike Acetylcholine (ACh), Oxo-M is resistant to acetylcholinesterase (AChE), allowing for stable, long-duration dosing without the need for esterase inhibitors (e.g., physostigmine).

The M2/M3 Synergistic Paradigm

In smooth muscle, Oxo-M does not act through a single linear pathway. It recruits a dual-signaling network that ensures robust contraction even under inhibitory physiological tone.

-

The Canonical Pathway (M3 Dominance): Oxo-M binds M3 receptors, activating the G

q/11 protein. This stimulates Phospholipase C -

The Sensitization/Facilitation Pathway (M2 Dominance): Oxo-M simultaneously binds M2 receptors (G

i/o).-

Inhibition of Relaxation: G

i inhibits adenylyl cyclase (AC), reducing cAMP levels. This prevents PKA-mediated phosphorylation of MLCK (which would otherwise induce relaxation). -

Cation Channel Activation: The G

subunits released from Gi open Non-Selective Cation Channels (TRPC4/6), causing membrane depolarization and activating Voltage-Dependent Calcium Channels (VDCCs).

-

Visualization: M2/M3 Signaling Crosstalk

The following diagram illustrates the dual-pathway activation by Oxo-M in a smooth muscle cell.

Figure 1: Dual signaling mechanism of Oxotremorine M in smooth muscle. Note the M2-mediated inhibition of cAMP and facilitation of cation influx.

Quantitative Benchmarks

When designing experiments, it is crucial to benchmark Oxo-M against standard agonists like Carbachol (CCh) and Acetylcholine (ACh). Oxo-M acts as a full agonist in systems with high receptor reserve (e.g., guinea pig ileum) but may appear as a partial agonist in tissues with lower receptor density or efficient coupling requirements.

Table 1: Comparative Efficacy in Smooth Muscle (Guinea Pig Ileum)

| Compound | Receptor Selectivity | pEC50 (Potency) | Intrinsic Activity (Emax) | Stability (AChE) |

| Oxotremorine M | Non-selective (M1-M5) | 7.4 – 7.6 | 0.95 – 1.0 (vs CCh) | High (Resistant) |

| Carbachol | Non-selective (M + N) | 7.2 – 7.3 | 1.0 (Standard) | High (Resistant) |

| Acetylcholine | Non-selective (M + N) | 6.7 – 7.0 | 1.0 | Low (Hydrolyzed) |

| Muscarine | Non-selective (M) | 7.8 | 1.0 | High |

Note: pEC50 values are approximate and buffer/tissue dependent. Oxo-M often exhibits higher potency (lower EC50) than Carbachol but similar or slightly lower maximal efficacy.

Experimental Protocols

Protocol A: Isometric Tension Recording (Organ Bath)

This protocol validates Oxo-M activity using isolated tissue (e.g., Guinea Pig Ileum or Rat Bladder).

Reagents:

-

Krebs-Henseleit Buffer (KHB): Aerated with 95% O2 / 5% CO2.

-

Oxotremorine M Stock: 10 mM in dH2O (Stable at -20°C).

-

Antagonists (Optional): Atropine (Non-selective), Methoctramine (M2 selective), 4-DAMP (M3 selective).[2]

Workflow:

-

Tissue Preparation: Isolate 2 cm ileum segments; remove mesentery.

-

Mounting: Suspend in organ bath (37°C) under 1.0 g resting tension.

-

Equilibration: Wash every 15 min for 60 min.

-

Viability Check: Challenge with 60 mM KCl. Wash until baseline returns.[7]

-

Cumulative Dosing: Add Oxo-M in 0.5 log unit increments (1 nM to 10 µM). Do not wash between doses.

-

Analysis: Plot % of KCl max response vs. Log[Oxo-M].

Protocol B: Radioligand Binding (Receptor Affinity)

To determine if a specific tissue phenotype is driven by high-affinity binding sites.

-

Membrane Prep: Homogenize smooth muscle tissue; centrifuge to isolate membrane fraction.

-

Ligand: Use [3H]-N-Methylscopolamine ([3H]-NMS) as the tracer (0.2 nM).

-

Competition: Incubate membranes with [3H]-NMS and increasing concentrations of Oxo-M (10^-10 to 10^-4 M).

-

Incubation: 60 min at 25°C.

-

Filtration: Rapid vacuum filtration over GF/B filters.

-

Result: Oxo-M typically displays a shallow displacement curve (Hill slope < 1.0), indicating binding to both High (G-protein coupled) and Low affinity states.

Visualization: Organ Bath Logic Flow

The following flowchart outlines the decision logic for a standard Oxo-M organ bath experiment.

Figure 2: Logic flow for isometric tension recording using Oxotremorine M.

Troubleshooting & Optimization

Desensitization

Oxo-M is prone to inducing rapid desensitization (tachyphylaxis) in smooth muscle if left in the bath too long or if doses are repeated without sufficient washout.

-

Mechanism: Phosphorylation of the receptor by GRK (G-protein Receptor Kinase) and subsequent Beta-arrestin recruitment.

-

Solution: For single-dose protocols, allow a washout/recovery period of at least 20–30 minutes between challenges.

Handling & Stability

-

Light Sensitivity: Oxo-M solutions are relatively stable but should be kept away from intense light.

-

Hygroscopic Nature: The solid salt is hygroscopic. Store in a desiccator at -20°C.

-

Adsorption: Unlike hydrophobic ligands, Oxo-M (quaternary salt) does not significantly adsorb to plastic tubing, making it safer for automated perfusion systems.

References

-

Eglen, R. M., et al. (1996). Muscarinic receptor subtypes and smooth muscle function. Pharmacological Reviews.

-

Ehlert, F. J. (2003). Contractile role of M2 and M3 muscarinic receptors in the guinea pig ileum. American Journal of Physiology-Gastrointestinal and Liver Physiology.

-

Unno, T., et al. (2006). Roles of M2 and M3 muscarinic receptors in the contraction of the mouse ileum: studies with receptor knockout mice. British Journal of Pharmacology.[8][9]

-

Caulfield, M. P. (1993). Muscarinic receptors—characterization, coupling and function. Pharmacology & Therapeutics.[1][3][8][9][10][11][12][13][14][15]

-

Griffin, M. T., et al. (2004).[3] Muscarinic agonist-mediated heterologous desensitization in isolated ileum requires activation of both M2 and M3 receptors.[3] Journal of Pharmacology and Experimental Therapeutics.

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Differential roles of M2 and M3 muscarinic receptor subtypes in modulation of bladder afferent activity in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Comparison of the pharmacological antagonism of M2 and M3 muscarinic receptors expressed in isolation and in combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jsmcentral.org [jsmcentral.org]

- 6. M2 muscarinic receptor inhibition of agonist-induced cyclic adenosine monophosphate accumulation and relaxation in the guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Investigation of the mechanism of action of oxotremorine on the guinea-pig isolated ileum preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Studies on muscarinic M2 receptors in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Antimuscarinic potency and functional selectivity of oxotremorine analogs at muscarinic receptor subtypes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Smooth Muscle Preparations | Basicmedical Key [basicmedicalkey.com]

- 14. phar.cam.ac.uk [phar.cam.ac.uk]

- 15. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Measuring Gq-Coupled Receptor Activation with Oxotremorine M via Phosphoinositide Hydrolysis

Introduction: Unveiling Gq Signaling with Oxotremorine M

Oxotremorine M, a potent and non-selective muscarinic acetylcholine receptor (mAChR) agonist, serves as a valuable pharmacological tool for investigating Gq-coupled G protein-coupled receptor (GPCR) signaling pathways.[1][2][3] Its ability to cross the blood-brain barrier also makes it relevant for central nervous system research.[4] A primary downstream effect of activating Gq-coupled receptors is the hydrolysis of plasma membrane phosphoinositides, a critical signaling cascade involved in a myriad of physiological processes.[5][6][7][8]

This application note provides a detailed protocol for a phosphoinositide hydrolysis assay using Oxotremorine M as a model agonist. We will focus on a modern, high-throughput method: the measurement of inositol monophosphate (IP1) accumulation using a competitive immunoassay with Homogeneous Time-Resolved Fluorescence (HTRF) detection. This approach offers a robust and sensitive alternative to traditional radioisotope-based methods.[9][10][11]

The Scientific Rationale: From Receptor Activation to a Stable Signal

The activation of Gq-coupled receptors by an agonist like Oxotremorine M initiates a well-defined signaling cascade.[5][6] Understanding this pathway is crucial for interpreting assay results and troubleshooting potential issues.

-

Receptor Activation and G Protein Coupling: Oxotremorine M binds to and activates Gq-coupled mAChRs, inducing a conformational change that facilitates the exchange of GDP for GTP on the Gαq subunit of the associated heterotrimeric G protein.[8]

-

Phospholipase C (PLC) Activation: The activated Gαq-GTP subunit dissociates and activates phospholipase C (PLC).[5][7][12]

-

PIP2 Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][7][12]

-

IP3 Metabolism and IP1 Accumulation: IP3 is a transient second messenger that binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium.[5][13][14] It is rapidly metabolized by a series of phosphatases, first to inositol bisphosphate (IP2) and then to inositol monophosphate (IP1).[9]

-

Signal Amplification and Detection: In the presence of lithium chloride (LiCl), the inositol monophosphatase that degrades IP1 is inhibited, leading to the accumulation of IP1 within the cell.[15][16][17] This stable accumulation of IP1 serves as a reliable surrogate for the initial, more transient, IP3 production and subsequent Gq-coupled receptor activation.[9][18]

The HTRF IP-One assay is a competitive immunoassay that quantifies this accumulated IP1.[10][15][16] In this assay, endogenously produced IP1 competes with a d2-labeled IP1 analog for binding to a terbium or europium cryptate-labeled anti-IP1 monoclonal antibody.[15][16] When cellular IP1 levels are high, less of the d2-labeled IP1 binds to the antibody, resulting in a decrease in the HTRF signal. This inverse relationship allows for the sensitive quantification of Gq-coupled receptor activation.

Visualizing the Gq Signaling Pathway

Caption: Step-by-step workflow for the HTRF IP-One assay.

Data Analysis and Interpretation

-

Calculate the HTRF Ratio: For each well, calculate the ratio of the fluorescence at 665 nm to the fluorescence at 620 nm and multiply by 10,000.

-

Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000

-

-

Generate a Standard Curve: Plot the HTRF ratio for the IP1 standards against the known IP1 concentrations. Use a non-linear regression model (sigmoidal dose-response, variable slope) to fit the curve. [11]

-

Determine IP1 Concentrations: Interpolate the IP1 concentrations for the unknown samples (treated with Oxotremorine M) from the standard curve.

-

Generate a Dose-Response Curve: Plot the calculated IP1 concentration against the logarithm of the Oxotremorine M concentration.

-

Determine Pharmacological Parameters: Use a non-linear regression analysis to fit a sigmoidal dose-response curve to the data and determine key parameters such as EC50 (the concentration of agonist that produces 50% of the maximal response) and the maximum response (Emax).

Representative Data

| Oxotremorine M (M) | Log[Oxo M] | HTRF Ratio (Mean) | Calculated [IP1] (nM) |

| 0 | - | 25000 | 0.5 |

| 1.00E-10 | -10 | 24500 | 1.2 |

| 1.00E-09 | -9 | 22000 | 4.5 |

| 1.00E-08 | -8 | 15000 | 15.8 |

| 1.00E-07 | -7 | 8000 | 45.2 |

| 1.00E-06 | -6 | 4500 | 85.1 |

| 1.00E-05 | -5 | 3000 | 110.3 |

| 1.00E-04 | -4 | 2800 | 115.0 |

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| High well-to-well variability | Inconsistent cell seeding, pipetting errors. | Ensure a homogeneous cell suspension before seeding. Use calibrated pipettes or an automated liquid handler. |

| Low signal-to-background ratio | Low receptor expression, insufficient cell number, suboptimal stimulation time. | Use a cell line with higher receptor expression. Optimize cell seeding density. Perform a time-course experiment (15-90 min) to determine the optimal stimulation time. |

| No response to Oxotremorine M | Inactive compound, incorrect cell line, cellular senescence. | Verify the activity of the Oxotremorine M stock. Confirm receptor expression in the cell line (e.g., by radioligand binding or Western blot). Use cells at a low passage number. |

| High basal signal (low HTRF ratio in unstimulated wells) | Constitutive receptor activity, high background IP1 levels. | This may be inherent to the cell line. Ensure the assay window is still sufficient for robust pharmacology. |

Conclusion

The phosphoinositide hydrolysis assay, particularly through the measurement of IP1 accumulation with HTRF technology, is a powerful and reliable method for characterizing the activity of Gq-coupled receptor agonists like Oxotremorine M. By understanding the underlying signaling pathway and adhering to a carefully optimized protocol, researchers can generate high-quality, reproducible data for drug discovery and basic research applications.

References

-

Molecular Devices. HTRF IP-One Gq assay on SpectraMax Readers. [Link]

-

Pozzan, T., Rizzuto, R., Volpe, P., & Meldolesi, J. (1994). Molecular and cellular physiology of intracellular calcium stores. Physiological reviews, 74(3), 595-636. [Link]

-

News-Medical. (2015). Using IP-One HTRF® Assay to Identify Low Affinity Compounds. [Link]

-

BMG Labtech. HTRF IP-One assay used for functional screening. [Link]

-

Fisher, S. K., Heacock, A. M., & Agranoff, B. W. (1992). Inositol lipids and signal transduction in the nervous system: an update. Journal of neurochemistry, 58(1), 18-38. [Link]

-

Andersson, K. E. (1992). Muscarinic receptor subtypes in the bladder. Life sciences, 51(22), 1751-1758. [Link]

-

Eglen, R. M. (2006). Muscarinic receptor subtypes in neuronal and non-neuronal cholinergic function. Autonomic & autacoid pharmacology, 26(3), 219-233. [Link]

-

Pixorize. (n.d.). Gq Signaling Pathway Mnemonic for USMLE. [Link]

-

Brown, J. H., & Brown, S. L. (1984). Agonists differentiate muscarinic receptors that inhibit cyclic AMP formation from those that stimulate phosphoinositide metabolism. Journal of Biological Chemistry, 259(6), 3777-3781. [Link]

-

Wettschureck, N., & Offermanns, S. (2005). Mammalian G proteins and their cell type specific functions. Physiological reviews, 85(4), 1159-1204. [Link]

-

Ehlert, F. J. (2009). Muscarinic receptor-mediated phosphoinositide breakdown in rat brain. Marmara Pharmaceutical Journal, 13(1), 1-6. [Link]

-

Wikipedia. G protein-coupled receptor. [Link]

-

Wikipedia. Oxotremorine. [Link]

-

BMG Labtech. IP1 assay for GPCR activation measurements. [Link]

-

Assay Guidance Manual. (2012). IP-3/IP-1 Assays. [Link]

-

Thathiah, A., & De Strooper, B. (2011). G protein-coupled receptors, signaling, and therapeutics. Cell, 147(6), 1189-1191. [Link]

-

Lu, C., & Thompson, L. F. (2002). Oxotremorine-M activates single nicotinic acetylcholine receptor channels in cultured Xenopus myocytes. The Journal of general physiology, 119(1), 43-54. [Link]

-

Gabriel, D., et al. (2009). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. ASSAY and Drug Development Technologies, 7(2), 165-175. [Link]

-

UW Pressbooks. Signal Transduction 1: G Protein Coupled Receptors. [Link]

-

Taylor & Francis. Oxotremorine – Knowledge and References. [Link]

-

Bio-protocol. (2022). IP accumulation assay. [Link]

-

Taylor, G. S., & Dixon, J. E. (2004). Assaying Phosphoinositide Phosphatases. In Signal Transduction Protocols (pp. 169-176). Humana Press. [Link]

-

Abbracchio, M. P., et al. (1992). Muscarinic M1 receptors stimulate phosphoinositide hydrolysis in bovine cerebral arteries. European journal of pharmacology, 227(3), 329-335. [Link]

-

Huang, G. N., & Wange, R. L. (2009). Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation. Current protocols in immunology, 86(1), 11-19. [Link]

-

Osborne, N. N., & Tobin, A. B. (1989). Muscarinic receptor-mediated phosphoinositide hydrolysis in the rat retina. Visual neuroscience, 3(4), 315-322. [Link]

-

Pronin, A., Wang, Q., & Slepak, V. Z. (2017). Teaching an Old Drug New Tricks: Agonism, Antagonism, and Biased Signaling of Pilocarpine through M3 Muscarinic Acetylcholine Receptor. Molecular pharmacology, 92(5), 599-609. [Link]

-

Johnson, R. M., & Garrison, J. C. (1992). Epidermal growth factor and angiotensin II stimulate formation of inositol 1, 4, 5-and inositol 1, 3, 4-trisphosphate in hepatocytes. Journal of Biological Chemistry, 267(34), 24262-24269. [Link]

-

Clark, J., et al. (2015). Methods for analyzing phosphoinositides using mass spectrometry. Biochemical Society transactions, 43(1), 28-34. [Link]

-

Agrawal, S., et al. (2021). Targeted Phosphoinositides Analysis Using High-Performance Ion Chromatography-Coupled Selected Reaction Monitoring Mass Spectrometry. Journal of proteome research, 20(6), 3145-3155. [Link]

-

Tobin, G., & Sjögren, C. (1993). Studies of muscarinic receptor reserve linked to phosphoinositide hydrolysis in parotid gland and cerebral cortex. Acta physiologica Scandinavica, 147(3), 289-295. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Oxotremorine - Wikipedia [en.wikipedia.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]

- 6. Gq-Coupled Receptors in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 8. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. news-medical.net [news-medical.net]

- 10. bmglabtech.com [bmglabtech.com]

- 11. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]

- 13. Muscarinic receptor-induced phosphoinositide hydrolysis at resting cytosolic Ca2+ concentration in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Muscarinic receptors coupled to phosphoinositide hydrolysis and elevated cytosolic calcium in a human neuroblastoma cell line SK-N-SH - PMC [pmc.ncbi.nlm.nih.gov]

- 15. HTRF IP-One Gq assay on SpectraMax Readers [moleculardevices.com]

- 16. revvity.com [revvity.com]

- 17. IP accumulation assay [bio-protocol.org]

- 18. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Precision Profiling of Muscarinic Agonist Potency

Generating Oxotremorine M Concentration-Response Curves via Calcium Mobilization

Abstract

This technical guide outlines the rigorous generation of concentration-response curves (CRC) for Oxotremorine M (Oxo-M) , a non-selective, high-potency muscarinic acetylcholine receptor (mAChR) agonist. Unlike its tertiary amine parent (Oxotremorine), Oxo-M is a quaternary amine that acts as a full agonist at M1-M5 subtypes, making it the industry-standard reference for defining maximal efficacy (

Introduction & Pharmacological Mechanism[1][2]

2.1 Compound Profile

-

Chemical Nature: Quaternary ammonium derivative of oxotremorine.[2]

-

Key Distinction: Oxotremorine (parent) is often a partial agonist and crosses the blood-brain barrier (BBB). Oxo-M does not cross the BBB but exhibits full agonism and higher intrinsic efficacy in vitro, making it superior for assay validation and normalizing data for partial agonists.

2.2 Signaling Pathway (Gq-Coupled)

Oxo-M binds to M1, M3, or M5 receptors, inducing a conformational change that activates the

Figure 1: Signal transduction pathway for Oxotremorine M-induced calcium flux in Gq-coupled muscarinic receptors.

Experimental Design Strategy

To generate a robust CRC, we must control for receptor desensitization and solvent effects.

-

Cell Line Selection: CHO-K1 or HEK293 stably expressing human M1 (CHRM1) or M3 (CHRM3).

-

Note: Avoid transient transfections for CRC generation due to variable receptor reserve, which shifts potency (

).

-

-

Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

-

Critical: Muscarinic receptors are sensitive to pH shifts.

-

-

Detection Method: Fluo-4 or Calcium-5/6 No-Wash dyes.

-

Why No-Wash? Washing steps can detach loosely adherent HEK293 cells and introduce variability.

-

Detailed Protocol

4.1 Reagent Preparation (Critical Step)

Oxo-M is hygroscopic. Improper handling leads to inaccurate molarity.

-

Stock Solution (100 mM):

-

Dissolve Oxotremorine M solids in 100% DMSO .

-

Correction: While water soluble, DMSO stocks are preferred for long-term storage (-20°C) to prevent microbial growth and hydrolysis.

-

Validation: Verify concentration via UV-Vis if possible, or purchase pre-weighed aliquots.

-

-

Working Solution (4X Concentration):

-

Dilute the 100 mM stock into Assay Buffer (HBSS/HEPES) to create a 4X top concentration (e.g., if final top [C] is 10 µM, prepare 40 µM).

-

Serial Dilution: Perform a 1:3 or 1:half-log serial dilution in Assay Buffer (not DMSO) to ensure the DMSO concentration remains constant (<0.5%) across the plate.

-

4.2 Calcium Flux Workflow (96/384-well)

Step 1: Cell Plating

-

Seed cells (CHO-M1 or HEK-M1) at 50,000 cells/well (96-well) or 15,000 cells/well (384-well) in black-wall/clear-bottom poly-D-lysine coated plates.

-

Incubate overnight (16-24h) at 37°C, 5%

. Confluence should be >85%.[3]

Step 2: Dye Loading

-

Remove culture media (gently).

-

Add 100 µL (96-well) of Calcium-5 Dye Loading Solution (containing 2.5 mM Probenecid to inhibit anion transport).

-

Incubate: 45 minutes at 37°C, followed by 15 minutes at Room Temperature (RT).

-

Why RT? Equilibration to RT reduces thermal gradients during the read, which can cause signal drift.

-

Step 3: Baseline & Compound Addition (Kinetic Read)

-

Place plate in FLIPR/FlexStation.

-

Settings:

-

Excitation: 485 nm | Emission: 525 nm.

-

Read Frequency: 1 Hz (1 reading per second).

-

-

Injection:

-

Read Baseline: 0–20 seconds.[4]

-

Inject Oxo-M (25 µL of 5X stock): At 20 seconds.

-

Read Response: 20–90 seconds.

-

Figure 2: Automated kinetic workflow for high-throughput calcium mobilization assays.

Data Analysis & Interpretation

5.1 Quantitative Output

Calculate the Max-Min RFU (Relative Fluorescence Units) for each well.

5.2 Curve Fitting

Plot log[Agonist] (M) vs. Response (RFU). Fit using a non-linear regression (4-parameter logistic equation):

5.3 Expected Results Table

Typical pharmacological parameters for Oxo-M in CHO-K1 cells expressing human muscarinic receptors:

| Parameter | M1 Receptor (Gq) | M3 Receptor (Gq) | M2 Receptor (Gi)* |

| Assay Type | Calcium Flux | Calcium Flux | cAMP Inhibition |

| 7.2 – 7.8 | 7.0 – 7.5 | 7.5 – 8.0 | |

| ~15 – 60 nM | ~30 – 100 nM | ~10 – 30 nM | |

| Hill Slope | 1.0 ± 0.2 | 1.0 ± 0.2 | 1.0 ± 0.2 |

| Efficacy | 100% (Full Agonist) | 100% (Full Agonist) | 100% (Full Agonist) |

*Note: M2/M4 data requires a Forskolin-stimulated cAMP assay, not Calcium flux, unless using promiscuous G-proteins (G

Troubleshooting & Optimization

-

"Hook Effect" (Bell-shaped curve):

-

Cause: At very high concentrations (>100 µM), Oxo-M can cause rapid receptor desensitization or off-target effects.

-

Solution: Cap the top concentration at 10 µM.

-

-

Low Signal-to-Background:

-

Cause: Poor dye loading or anion transport.

-

Solution: Ensure Probenecid (2.5 mM) is fresh. Check cell health; apoptotic cells leak dye.

-

-

Potency Shift (

Drift):-

Cause: Receptor Reserve. High expression levels shift curves to the left.

-

Solution: Always run a reference standard (e.g., Carbachol) on the same plate to normalize day-to-day variability.

-

References

-

IUPHAR/BPS Guide to Pharmacology. Oxotremorine M Ligand Page. (Accessed 2023).[5] [Link]

-

PubChem. Oxotremorine M Compound Summary. National Library of Medicine. [Link]

-

Molecular Devices. Optimization of a muscarinic M3-receptor assay using frozen CHO cells on the FlexStation 3 reader. Application Note. [Link]

-

Birdsall, N. J., et al. (1978). "The binding of agonists to brain muscarinic receptors." Molecular Pharmacology. [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Oxotremorine-M activates single nicotinic acetylcholine receptor channels in cultured Xenopus myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. genscript.com [genscript.com]

- 5. Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking [mdpi.com]

Validation & Comparative

A Comparative Guide to Muscarinic Agonist Selectivity: Oxotremorine M vs. Pilocarpine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the receptor selectivity profiles of two widely used muscarinic acetylcholine receptor (mAChR) agonists: Oxotremorine M and Pilocarpine. We will delve into their binding affinities and functional potencies across muscarinic receptor subtypes M1 through M5, supported by experimental data and detailed protocols for assessing receptor selectivity.

Introduction: The Critical Role of Muscarinic Receptor Selectivity

Muscarinic acetylcholine receptors are a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5) that mediate the majority of the physiological effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[1] This receptor diversity, coupled with their distinct tissue distribution and downstream signaling pathways, has made them attractive therapeutic targets for a range of pathologies, including Alzheimer's disease, schizophrenia, and Sjögren's syndrome.[2][3]

The five mAChR subtypes couple to different G protein families:

-

M1, M3, M5: Primarily couple to Gq/11 proteins, activating phospholipase C (PLC) which leads to inositol trisphosphate (IP₃) production and subsequent intracellular calcium mobilization.[4][5]

-

M2, M4: Primarily couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[1]

Given the highly conserved nature of the orthosteric binding site across all five subtypes, developing agonists with high subtype affinity has been exceptionally challenging.[2][3] Consequently, many classical agonists, including Oxotremorine M and Pilocarpine, are considered non-selective. However, they exhibit important differences in their functional activity and downstream signaling, making a nuanced understanding of their profiles essential for robust experimental design and interpretation. This guide will explore these critical differences.

Visualizing Muscarinic Receptor Signaling

The diagram below illustrates the canonical signaling cascades initiated by muscarinic receptor activation, which form the basis for the functional assays described later in this guide.

Caption: Canonical Gq/11 and Gi/o signaling pathways for mAChRs.

Comparative Selectivity Profile: Oxotremorine M vs. Pilocarpine

Oxotremorine M: The Prototypical Pan-Agonist

Oxotremorine M is a synthetic, quaternary amine analogue of oxotremorine.[6] It is widely regarded as a potent, non-selective, and high-efficacy muscarinic agonist.[6] Its positive charge limits its ability to cross the blood-brain barrier, making it particularly useful for studying peripheral muscarinic effects.[6] Functionally, it robustly stimulates phosphoinositide hydrolysis via M1, M3, and M5 receptors and inhibits cAMP accumulation via M2 and M4 receptors.[7]

Pilocarpine: A Complex Partial Agonist with Biased Signaling Properties

Pilocarpine is a naturally occurring plant alkaloid used clinically to treat glaucoma and dry mouth (xerostomia).[4][8] While often categorized as a non-selective agonist, its pharmacological profile is significantly more complex than that of Oxotremorine M.[5][9] Pilocarpine generally acts as a partial agonist at M1 and M2 receptors.[10] Critically, recent studies have revealed that its activity can be highly context-dependent, varying with receptor expression levels and the specific signaling pathway being measured.[4][11][12] In some systems, particularly at endogenous M3 receptor levels, pilocarpine can fail to induce calcium mobilization and may even act as an antagonist to other agonists, while still activating other pathways like ERK1/2 phosphorylation, demonstrating biased agonism.[4][11][12]

Quantitative Comparison of Receptor Affinities and Potencies

The tables below summarize binding affinity (pKi) and functional potency (pEC₅₀) data from the literature for both compounds across the five human muscarinic receptor subtypes. It is important to note that absolute values can vary between studies depending on the specific cell lines, assay conditions, and radioligands used.

Table 1: Oxotremorine M - Binding Affinity (pKi)

| Receptor Subtype | pKi |

|---|---|

| M1 | 5.48[13] |

| M2 | 5.03[13] |

| M3 | 5.28[13] |

| M4 | 5.15[13] |

| M5 | N/A |

Note: pKi = -log(Ki). A higher pKi value indicates higher binding affinity.

Table 2: Pilocarpine - Binding Affinity (pKi)

| Receptor Subtype | pKi |

|---|---|

| M1 | 5.18[14] |

| M2 | ~5.25 |

| M3 | ~4.79 |

| M4 | N/A |

| M5 | 4.99[14] |

Note: Data for M2 and M3 are derived from Ki values of 0.56 and 1.61 µM, respectively, from Omori et al., 2003 as cited in[5].

Table 3: Comparative Functional Potency (pEC₅₀)

| Receptor Subtype | Agonist | Functional Assay | pEC₅₀ | Reference |

|---|---|---|---|---|

| M1 | Oxotremorine M | KCNQ2/3 current inhibition | 5.96 | [7] |

| M1 | Pilocarpine | PI Hydrolysis | ~5.74 | [10] |

| M2 | Pilocarpine | Low-Km GTPase | 5.35 | [10] |

| M3 | Oxotremorine M | PI Hydrolysis | 5.79 | [7] |

| M3 | Pilocarpine | PI Hydrolysis (overexpressed) | ~5.00 | [15] |

| M4 | Oxotremorine M | Ca²⁺ current inhibition | 6.85 | [7] |

Note: pEC₅₀ = -log(EC₅₀). A higher pEC₅₀ value indicates greater potency. Assays and cell systems vary, affecting direct comparability.

Summary of Selectivity:

-

Oxotremorine M demonstrates a relatively flat profile across the receptor subtypes in both binding and functional assays, confirming its status as a non-selective agonist. It is a potent and effective activator of all canonical muscarinic signaling pathways.

-

Pilocarpine shows some functional selectivity for M1 and M3 subtypes in certain assays but is significantly less potent than Oxotremorine M.[15] Its most defining feature is its variable efficacy and potential for biased signaling, which can lead to it acting as an agonist for one pathway (e.g., ERK activation) and an antagonist for another (e.g., Ca²⁺ mobilization) at the same receptor subtype.[4]

Experimental Methodologies for Determining Receptor Selectivity

To empirically determine and compare the selectivity profiles of compounds like Oxotremorine M and Pilocarpine, a combination of binding and functional assays is required. Here, we provide standardized, step-by-step protocols for key methodologies.

Protocol 1: Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Causality and Experimental Choices:

-

Why use a non-selective radioligand like [³H]N-methylscopolamine ([³H]NMS)? [³H]NMS is a high-affinity antagonist that binds with similar affinity to all five muscarinic subtypes, making it an ideal tool to assess the binding of competing ligands across different receptor-expressing cell lines.[16]

-

Why include GTP in the buffer? For agonist binding, the presence of a non-hydrolyzable GTP analog (like GppNHp or GTPγS) is often used to uncouple the receptor from its G protein, converting all receptors to a uniform low-affinity state for agonists. This simplifies the competition curve to a single site, providing a more straightforward Ki value.[17]

Caption: Workflow for a radioligand competition binding assay.

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize cultured cells (e.g., CHO or HEK293) stably expressing a single human mAChR subtype (M1-M5) in an ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in an appropriate assay buffer. Determine the protein concentration using a BCA or Bradford assay.[18]

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Assay buffer, radioligand (e.g., 0.5 nM [³H]NMS), and membrane suspension.

-

Non-Specific Binding (NSB): A high concentration of a non-labeled antagonist (e.g., 10 µM Atropine), radioligand, and membrane suspension.

-

Competition: Serial dilutions of the test compound (Oxotremorine M or Pilocarpine), radioligand, and membrane suspension.[19]

-

-

Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to allow the binding to reach equilibrium.[18][19]

-

Filtration: Terminate the reaction by rapidly filtering the contents of each well through a GF/B or GF/C glass fiber filter plate using a cell harvester. This traps the membranes with bound radioligand on the filter.[17]

-

Washing: Immediately wash the filters multiple times with ice-cold wash buffer to remove all unbound radioligand.[18]

-

Counting: Dry the filter plate, add a scintillation cocktail to each well, and quantify the radioactivity using a microplate scintillation counter.

-

Data Analysis:

-

Calculate specific binding = (Total Binding cpm) - (NSB cpm).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[19]

-

Protocol 2: Calcium Mobilization Functional Assay

This cell-based assay measures the functional potency (EC₅₀) of agonists at Gq/11-coupled receptors (M1, M3, M5) by detecting the resulting increase in intracellular calcium.

Causality and Experimental Choices:

-

Why use a calcium-sensitive dye? Dyes like Fluo-8 or the components of the FLIPR Calcium Assay Kit are cell-permeant esters that are cleaved by intracellular esterases to become fluorescent and calcium-sensitive.[20][21] Their fluorescence intensity increases proportionally to the concentration of free cytoplasmic calcium, providing a direct readout of Gq/11 activation.[20][22]

-

Why use a FLIPR or FlexStation? These instruments are integrated microplate readers with fluidics handling.[20] They can inject the agonist into all wells of a plate simultaneously while reading fluorescence in real-time, which is crucial for capturing the rapid kinetics of calcium release.[23][24]

Caption: Workflow for a calcium mobilization functional assay.

Step-by-Step Methodology:

-

Cell Seeding: Seed cells stably expressing the M1, M3, or M5 receptor into black-walled, clear-bottom 96- or 384-well microplates. Grow them overnight to form a confluent monolayer.[20][21]

-

Dye Loading: Aspirate the growth medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) and often probenecid (an anion-exchange pump inhibitor that prevents dye leakage).[20][21]

-

Incubation: Incubate the plate at 37°C for 30-60 minutes, followed by a 30-minute incubation at room temperature to allow for complete dye de-esterification within the cells.[20]

-

Measurement: Place the assay plate into a fluorescence microplate reader (e.g., FLIPR, FlexStation).

-

Agonist Addition & Reading: Establish a stable baseline fluorescence reading for several seconds. The instrument then automatically injects varying concentrations of the test agonist into the wells and immediately begins recording the fluorescence intensity over time (typically every 1-2 seconds for 2-3 minutes) to capture the calcium transient.[19]

-

Data Analysis:

-

For each concentration, calculate the peak fluorescence response over baseline.

-

Plot the response against the log concentration of the agonist.

-

Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC₅₀ (potency) and Emax (maximum efficacy) values.

-

Protocol 3: Inositol Phosphate (IP) Accumulation Assay

This is an alternative functional assay for Gq/11-coupled receptors that measures a downstream second messenger, providing a more integrated measure of receptor activation over time compared to the transient calcium signal.

Causality and Experimental Choices:

-

Why measure IP1 instead of IP3? IP3 is very rapidly metabolized. Its downstream product, IP1, is more stable. By adding lithium chloride (LiCl) to the assay, the enzyme that degrades IP1 is inhibited, causing IP1 to accumulate in the cell as a stable proxy for total inositol phosphate production.[25]

-

Why use HTRF? Homogeneous Time-Resolved Fluorescence (HTRF) is a robust assay technology with a high signal-to-noise ratio.[25] The IP-One HTRF assay is a competitive immunoassay where IP1 produced by the cells competes with a labeled IP1 analog for binding to an antibody, making it highly specific and amenable to high-throughput screening.[25][26]

Step-by-Step Methodology:

-

Cell Stimulation: Harvest cells expressing the M1, M3, or M5 receptor and plate them in a 384-well plate. Treat the cells with different concentrations of the test agonist (Oxotremorine M or Pilocarpine) in a stimulation buffer that contains LiCl. Incubate at 37°C for a set period (e.g., 30-90 minutes) to allow for IP1 accumulation.[26]

-

Cell Lysis and Detection: Add the HTRF detection reagents directly to the wells. These reagents typically include an anti-IP1 antibody labeled with a Europium cryptate (the donor fluorophore) and an IP1 analog labeled with d2 (the acceptor fluorophore), all in a lysis buffer.[26]

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow the immunoassay to reach equilibrium.[26]

-

Reading: Read the plate on an HTRF-compatible microplate reader, which measures the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).[26]

-

Data Analysis:

-

Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) and convert this to an IP1 concentration using a standard curve run in parallel.

-

The signal is inversely proportional to the amount of IP1 produced by the cells.

-

Plot the IP1 concentration against the log concentration of the agonist to determine EC₅₀ and Emax values.

-

Conclusion and Field-Proven Insights

The choice between Oxotremorine M and Pilocarpine as research tools must be guided by a clear understanding of their distinct pharmacological profiles.

-

Oxotremorine M serves as a reliable, non-selective, high-efficacy agonist. It is an excellent choice for experiments designed to robustly activate the entire muscarinic receptor system or to characterize the effects of pan-muscarinic stimulation in a given tissue or cell type. Its consistency and predictability make it a valuable reference compound.

-

Pilocarpine , while also an agonist, presents a far more complex picture. Its partial agonism and, more importantly, its capacity for biased signaling, mean that its effects can be highly dependent on the cellular context and the specific signaling output being measured.[4][12] A researcher might find that Pilocarpine activates one pathway but fails to activate, or even antagonizes, another pathway downstream of the very same receptor.[11] This makes Pilocarpine a fascinating tool for dissecting the complexities of GPCR signaling and biased agonism but requires careful validation and a multi-assay approach to fully interpret its effects.

For drug development professionals, this comparison underscores the challenge and importance of moving beyond simple affinity and potency measurements. Characterizing compounds across multiple functional readouts is critical to uncovering nuanced pharmacological properties like biased agonism, which may hold the key to developing more targeted therapeutics with improved side-effect profiles.

References

-

Creative Biostructure. (n.d.). Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. Retrieved from [Link]

-

Mishra, R. K. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 10(19), e3777. Available at: [Link]

-

Randáková, A., & Jakubík, J. (2021). Functionally selective and biased agonists of muscarinic receptors. Pharmacological Research, 169, 105641. Available at: [Link]

-

Randáková, A., & Jakubík, J. (2021). Functionally selective and biased agonists of muscarinic receptors. Pharmacological Research, 169, 105641. Available at: [Link]

-

Eurofins Discovery. (n.d.). Calcium Flux Assays. Retrieved from [Link]

-

Fisher, A., et al. (1990). Biochemical and behavioral responses of pilocarpine at muscarinic receptor subtypes in the CNS. Comparison with receptor binding and low-energy conformations. Brain Research, 533(2), 232-8. Available at: [Link]

-

Wikipedia. (n.d.). Pilocarpine. Retrieved from [Link]

-

Agilent. (n.d.). Automated Imaging Assay for Characterizing Ca2+ Flux with R-GECO Biosensor. Retrieved from [Link]

-

Drug Discovery World. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. Available at: [Link]

-

Watson, J., et al. (1998). Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry. British Journal of Pharmacology, 125(7), 1413–1420. Available at: [Link]

-

Sun, H., et al. (2020). Inositol phosphate (IP) accumulation assay. Bio-protocol, 10(19), e3771. Available at: [Link]

-

Pronin, A., et al. (2018). Signaling Bias and Antagonism of Pilocarpine for M3 Muscarinic Acetylcholine Receptor. The FASEB Journal, 32(S1). Available at: [Link]

-

Lambrecht, G., et al. (1995). New functionally selective muscarinic agonists. Life Sciences, 56(11-12), 849-56. Available at: [Link]

-

Eglen, R. M., & Hegde, S. S. (1996). Selective Muscarinic Receptor Agonists and Antagonists. Drug News & Perspectives, 9(3), 146. Available at: [Link]

-

Ehlert, F. J. (2010). In vitro muscarinic receptor radioligand-binding assays. Current Protocols in Pharmacology, Chapter 4, Unit4.15. Available at: [Link]

-

Taylor & Francis Online. (n.d.). Oxotremorine – Knowledge and References. Retrieved from [Link]

-

NCBI Bookshelf. (2012). IP-3/IP-1 Assays. In Assay Guidance Manual. Available at: [Link]

-

Salamone, J. D., et al. (1995). Characterization of the muscarinic receptor subtype mediating pilocarpine-induced tremulous jaw movements in rats. European Journal of Pharmacology, 291(1), 35-40. Available at: [Link]

-

Inxight Drugs. (n.d.). OXOTREMORINE. Retrieved from [Link]

-

Messer, W. S. Jr, et al. (1989). Autoradiographic analyses of agonist binding to muscarinic receptor subtypes. Biochemical Pharmacology, 38(5), 837-50. Available at: [Link]

-

Raskova, K., et al. (2018). Autoradiography Assessment of Muscarinic Receptors in the Central Nervous System with a Special Focus on the Selectivity for M1 and M2 Muscarinic Receptors. In Muscarinic Receptors. Available at: [Link]

-

Pronin, A., et al. (2017). Teaching an Old Drug New Tricks: Agonism, Antagonism, and Biased Signaling of Pilocarpine through M3 Muscarinic Acetylcholine Receptor. Molecular Pharmacology, 92(6), 685-695. Available at: [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). pilocarpine activity data. Retrieved from [Link]

-

Pronin, A., et al. (2017). Teaching an Old Drug New Tricks: Agonism, Antagonism, and Biased Signaling of Pilocarpine through M3 Muscarinic Acetylcholine Receptor. Molecular Pharmacology, 92(6), 685-695. Available at: [Link]

-